Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)

21-Acetyloxy Deschloromometasone Furoate is a synthetic corticosteroid derivative with potential applications in pharmaceutical research and development. This compound is structurally related to mometasone furoate, featuring a modified acetyloxy group at the 21-position and the absence of a chlorine substituent. Its chemical modifications may influence receptor binding affinity, metabolic stability, or bioavailability, making it a candidate for exploratory studies in anti-inflammatory or immunomodulatory therapies. The compound's precise pharmacological profile requires further investigation, but its structural characteristics suggest utility in optimizing corticosteroid efficacy or reducing systemic side effects. Researchers may employ it as an intermediate or reference standard in the synthesis of novel glucocorticoid analogs.
21-Acetyloxy Deschloromometasone Furoate structure
83897-05-6 structure
Product Name:21-Acetyloxy Deschloromometasone Furoate
CAS No:83897-05-6
MF:C29H33ClO8
MW:545.020528554916
CID:1059726
Update Time:2025-10-29

21-Acetyloxy Deschloromometasone Furoate Chemical and Physical Properties

Names and Identifiers

    • 21-Acetyloxy Deschloromometasone Furoate
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
    • (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • Inchi: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
    • InChI Key: QLQPPAYFRZDDSO-BJRLRHTOSA-N
    • SMILES: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 1130
  • XLogP3: 3.2
  • Topological Polar Surface Area: 120

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 675.2±55.0 °C at 760 mmHg
  • Flash Point: 362.1±31.5 °C
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

21-Acetyloxy Deschloromometasone Furoate Security Information

21-Acetyloxy Deschloromometasone Furoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A187100-5mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
5mg
$ 201.00 2023-04-19
TRC
A187100-50mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
50mg
$ 1596.00 2023-04-19

21-Acetyloxy Deschloromometasone Furoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water
Reference
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
2.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid
Reference
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Production Method 5

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrochloric acid
Reference
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Production Method 6

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
3.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
4.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

21-Acetyloxy Deschloromometasone Furoate Raw materials

21-Acetyloxy Deschloromometasone Furoate Preparation Products

Additional information on 21-Acetyloxy Deschloromometasone Furoate

21-Acetyloxy Deschloromometasone Furoate: A Comprehensive Overview

The compound with CAS No. 83897-05-6, commonly referred to as 21-Acetyloxy Deschloromometasone Furoate, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This compound is a derivative of deschloromometasone, a well-known corticosteroid, and its furoate ester form suggests potential applications in drug delivery systems or as an intermediate in the synthesis of other bioactive molecules. Recent studies have highlighted its unique properties, making it a subject of interest for researchers exploring novel therapeutic agents.

Deschloromometasone itself is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The introduction of the acetyloxy group at the 21st position of the deschloromometasone backbone introduces additional functional complexity, potentially enhancing its pharmacokinetic profile or stability. The furoate esterification further modifies the compound's physicochemical properties, which could be advantageous in designing drugs with improved bioavailability or targeted delivery mechanisms.

Recent advancements in chemical synthesis have enabled the precise manipulation of such complex molecules, allowing researchers to explore their potential in various therapeutic areas. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development* have demonstrated the feasibility of using 21-Acetyloxy Deschloromometasone Furoate as a precursor for generating novel corticosteroid analogs with enhanced efficacy and reduced side effects. These findings underscore the importance of understanding the structural nuances of such compounds and their implications for drug design.

The structural elucidation of 21-Acetyloxy Deschloromometasone Furoate reveals a highly conjugated system, which may contribute to its stability and reactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been instrumental in confirming its molecular structure. Researchers have also investigated its thermal stability and solubility characteristics, which are critical parameters for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary assays have indicated that 21-Acetyloxy Deschloromometasone Furoate exhibits moderate anti-inflammatory activity, comparable to that of its parent compound, deschloromometasone. However, its furoate ester form may offer advantages in terms of prolonged release profiles or reduced systemic toxicity. Ongoing studies are focusing on optimizing its pharmacokinetic properties to maximize therapeutic efficacy while minimizing adverse effects.

The synthesis of 21-Acetyloxy Deschloromometasone Furoate involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the selective acetylation of deschloromometasone followed by esterification with fumaric acid derivatives. The development of scalable synthetic routes for this compound is essential for its potential commercialization as a pharmaceutical agent or intermediate.

From an environmental perspective, understanding the degradation pathways and ecological impact of 21-Acetyloxy Deschloromometasone Furoate is crucial for ensuring sustainable practices in its production and use. Recent eco-toxicological studies have provided insights into its biodegradability and potential risks to aquatic ecosystems, guiding regulatory frameworks for its safe handling and disposal.

In conclusion, 21-Acetyloxy Deschloromometasone Furoate (CAS No. 83897-05-6) represents a promising candidate for advancing corticosteroid therapy through innovative chemical modifications. Its unique structure, coupled with emerging research findings, positions it as a valuable tool in the development of next-generation anti-inflammatory agents. As research continues to unfold, this compound is expected to play a pivotal role in shaping future therapeutic strategies.

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